1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone
Description
1-((1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone is a bicyclic tropane derivative featuring an 8-azabicyclo[3.2.1]octane core. Key structural elements include:
- 8-position substitution: An ethanone moiety linked to an o-tolyloxy (2-methylphenoxy) group, contributing steric bulk and lipophilicity.
This compound is hypothesized to exhibit biological activity as a receptor modulator, given structural similarities to antagonists of nuclear androgen receptors (e.g., compounds 26a/b in ) . Its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution on the bicyclo scaffold, as seen in related compounds .
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-5-2-3-7-20(15)25-14-21(24)23-16-8-9-17(23)12-19(11-16)26-18-6-4-10-22-13-18/h2-7,10,13,16-17,19H,8-9,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWCFUHSTQEHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone (CAS Number: 2108575-58-0) is a complex organic molecule with potential biological activities. Its unique bicyclic structure, which includes a pyridine moiety and an o-tolyloxy group, suggests it may interact with various biological targets, making it a candidate for pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 311.4 g/mol. The stereochemistry indicated by (1R,5S) is crucial for its biological activity, as it may influence how the compound interacts with biological receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₂ |
| Molecular Weight | 311.4 g/mol |
| CAS Number | 2108575-58-0 |
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes in the body. Compounds with similar structures have been shown to act as inhibitors or modulators of various biological pathways, including those involved in neurotransmission and inflammation.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- NAAA Inhibition : Some azabicyclic compounds have been identified as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in regulating inflammation and pain responses. For instance, a related structure demonstrated an IC50 value of 0.042 μM against human NAAA, indicating strong inhibitory potential .
- Neurotransmitter Modulation : The bicyclic structure may allow for selective binding to neurotransmitter receptors such as the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). Compounds with similar frameworks have shown selective inhibition of DAT with IC50 values ranging from 7 to 43 nM .
Case Studies
A variety of studies have explored the biological activities of azabicyclic compounds:
- In Vitro Studies : In vitro assays have demonstrated that azabicyclic derivatives can effectively inhibit NAAA activity, leading to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory properties .
- In Vivo Pharmacological Data : Animal studies have supported the efficacy of these compounds in reducing pain and inflammation, further validating their potential therapeutic applications .
Comparative Analysis
The following table summarizes the inhibitory activities of several azabicyclic compounds related to NAAA:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Endo-Ethoxymethyl-Pyrazinyloxy-Azabicyclo | 0.042 | NAAA Inhibition |
| Pyrazole Azabicyclo Sulfonamide | 0.017 | NAAA Inhibition |
| 3-Aryl-Azabicyclo | 0.655 | DAT Inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related analogs provide insights into structure-activity relationships (SAR) and synthetic strategies:
Table 1: Structural Comparison of Key Analogs
Key Observations
Substituent Position and Activity: The pyridin-3-yloxy group in the target compound and BJ49370 may favor π-π stacking or hydrogen bonding compared to the pyridin-2-yloxy isomer in , which alters spatial orientation . o-Tolyloxy (target) vs.
Linker Modifications :
- Thioether linkages (compounds 26a/b) are more lipophilic than ethers, which may improve bioavailability but reduce metabolic stability.
- The pyrimidine-2-carbonyl group in SB48-0143 introduces additional hydrogen-bonding sites, possibly improving target affinity.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for 26a/b, which use tert-butyl esters and Pd/C hydrogenation .
- BJ49370’s pyrrol-1-yl group may involve nucleophilic substitution or coupling reactions similar to the target’s o-tolyloxy introduction .
Hypothetical Pharmacological Implications
- Receptor Binding : The o-tolyloxy group’s steric bulk may restrict rotation, stabilizing interactions in hydrophobic pockets (e.g., nuclear androgen receptors) .
- Metabolism : Ether linkages (target, BJ49370) are less prone to oxidative metabolism than thioethers (26a/b), suggesting longer half-lives.
Q & A
Q. What are the primary synthetic routes for synthesizing 1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution at the bicyclic amine (8-azabicyclo[3.2.1]octane) core. Key steps include:
- Functionalization of the bicyclic amine with pyridin-3-yloxy and o-tolyloxy groups via SN2 reactions under controlled pH and temperature (e.g., 0–5°C in THF) .
- Coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethanone moiety to the bicyclic structure .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) to achieve >95% purity .
Q. How is the stereochemical configuration of the bicyclic core validated?
The (1R,5S) configuration is confirmed using:
- X-ray crystallography to resolve bond angles and torsion parameters (e.g., C8-N1-C7-C12 dihedral angle ≈ −91.9°) .
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection .
- NMR spectroscopy (¹H-¹H NOESY) to verify spatial proximity of protons in the bicyclic framework .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₃N₂O₃: 351.1709) .
- FT-IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >200°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity during synthesis?
- Solvent polarity control : Use aprotic solvents (e.g., DMF) to stabilize transition states and reduce racemization .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINOL-derived phosphoric acids) to achieve enantiomeric excess >90% .
- Kinetic resolution : Monitor reaction progress via in-situ Raman spectroscopy to terminate at optimal stereochemical yield .
Q. What strategies are used to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .
- Compound purity : Re-test batches with LC-MS to confirm absence of degradation products (e.g., hydrolyzed ethanone) .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR workflows include:
- Functional group substitutions : Replace pyridin-3-yloxy with triazole () or sulfonyl () groups to modulate lipophilicity .
- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) and prioritize analogs .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., o-tolyloxy vs. p-tolyloxy) to bioactivity .
Q. What methodologies are employed for pharmacokinetic profiling in preclinical studies?
Key approaches:
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (e.g., fu >15% for CNS penetration) .
- PBPK modeling : Predict volume of distribution (Vd) and clearance (CL) using GastroPlus® .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
